molecular formula C8H6ClN3O B2360446 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol CAS No. 160921-55-1

4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol

Cat. No.: B2360446
CAS No.: 160921-55-1
M. Wt: 195.61
InChI Key: FUAIDQWVHMOMLW-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both a chloro group and a triazole ring in the phenol structure imparts unique chemical and biological properties to this compound.

Scientific Research Applications

4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they interact with a variety of cellular targets .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics . This suggests that this compound may have similar properties, impacting its bioavailability.

Result of Action

Similar compounds have shown potent inhibitory activities against various cancer cell lines . This suggests that this compound may have similar effects, potentially inducing apoptosis or inhibiting cell proliferation.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . This suggests that the action of this compound may also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. This reaction is highly regioselective and efficient for the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:

    Preparation of the Azide Intermediate: The starting material, 4-chloro-2-iodophenol, is reacted with sodium azide to form 4-chloro-2-azidophenol.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(1H-1,2,3-triazol-1-yl)phenol
  • 4-chloro-2-(1H-1,2,4-triazol-1-yl)phenol
  • 4-chloro-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Uniqueness

4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol is unique due to the specific positioning of the chloro and triazole groups on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the triazole ring enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-(triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(5-6)12-4-3-10-11-12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAIDQWVHMOMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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